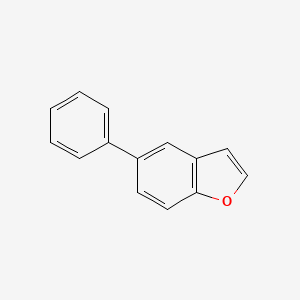
1,6-Dicyanonaphthalene
Descripción general
Descripción
1,6-Dicyanonaphthalene is an organic compound with the molecular formula C₁₂H₆N₂. It is a derivative of naphthalene, where two cyano groups are attached at the 1 and 6 positions of the naphthalene ring. This compound is of interest due to its unique electronic properties and its applications in various fields such as organic electronics and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,6-Dicyanonaphthalene can be synthesized through several methods. One common approach involves the reaction of naphthalene with cyanogen bromide in the presence of a Lewis acid catalyst. The reaction typically proceeds under mild conditions, yielding this compound as the primary product.
Another method involves the cyclization of appropriate precursors, such as 1,6-dibromonaphthalene, with sodium cyanide in a polar aprotic solvent like dimethylformamide (DMF). This reaction requires elevated temperatures and results in the formation of this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-quality this compound.
Análisis De Reacciones Químicas
Types of Reactions
1,6-Dicyanonaphthalene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naphthalene-1,6-dicarboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: Reduction of this compound can yield 1,6-diaminonaphthalene using reducing agents such as lithium aluminum hydride.
Substitution: The cyano groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Naphthalene-1,6-dicarboxylic acid.
Reduction: 1,6-Diaminonaphthalene.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,6-Dicyanonaphthalene has several scientific research applications:
Organic Electronics: It is used as a building block in the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Materials Science: It is employed in the development of covalent organic frameworks (COFs) and other porous materials for gas storage and separation.
Photocatalysis: It serves as a photocatalyst in various photochemical reactions, including hydrogen evolution and pollutant degradation.
Biological Studies:
Mecanismo De Acción
The mechanism of action of 1,6-Dicyanonaphthalene in its various applications involves its ability to participate in electron transfer processes. The cyano groups enhance the electron-accepting properties of the naphthalene core, making it an effective component in electronic and photochemical systems. In photocatalysis, for example, this compound can absorb light and generate reactive species that drive chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dicyanonaphthalene: Similar to 1,6-Dicyanonaphthalene but with cyano groups at the 1 and 4 positions.
2,6-Dicyanonaphthalene: Cyano groups are attached at the 2 and 6 positions of the naphthalene ring.
1,5-Dicyanonaphthalene: Cyano groups at the 1 and 5 positions.
Uniqueness
This compound is unique due to its specific electronic properties and the spatial arrangement of the cyano groups, which influence its reactivity and applications. Compared to other dicyanonaphthalene isomers, this compound often exhibits distinct photophysical and electrochemical characteristics, making it particularly valuable in certain scientific and industrial applications.
Propiedades
IUPAC Name |
naphthalene-1,6-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6N2/c13-7-9-4-5-12-10(6-9)2-1-3-11(12)8-14/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTPHGLJOANEDML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C#N)C(=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40611311 | |
| Record name | Naphthalene-1,6-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40611311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
46289-40-1 | |
| Record name | Naphthalene-1,6-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40611311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-benzoyl-2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B1628102.png)








![1-[(4-Methoxyphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B1628115.png)
![(4,5,6,7-Tetrahydropyrazolo[1,5-A]pyrazin-2-YL)methanol](/img/structure/B1628116.png)



